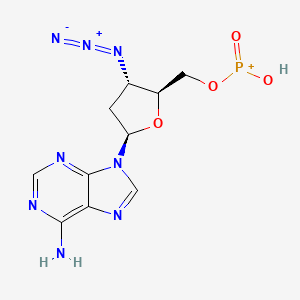
3'-Azido-2',3'-dideoxyadenosine-5'-phosphite
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3’-Azido-2’,3’-dideoxyadenosine-5’-phosphite: is a synthetic nucleoside analog that has garnered significant interest in the fields of chemistry, biology, and medicine This compound is characterized by the presence of an azido group at the 3’ position and a phosphite group at the 5’ position of the adenosine molecule
準備方法
Synthetic Routes and Reaction Conditions:
The synthesis of 3’-Azido-2’,3’-dideoxyadenosine-5’-phosphite typically involves multiple steps, starting from adenosine. The key steps include:
Protection of Hydroxyl Groups: The hydroxyl groups at the 2’ and 3’ positions of adenosine are protected using suitable protecting groups to prevent unwanted reactions.
Introduction of Azido Group: The protected adenosine is then subjected to azidation, where the 3’ hydroxyl group is replaced by an azido group. This step often involves the use of azidotrimethylsilane (TMSN3) in the presence of a catalyst such as triphenylphosphine (PPh3).
Deprotection: The protecting groups are removed to yield 3’-Azido-2’,3’-dideoxyadenosine.
Phosphitylation: The final step involves the introduction of the phosphite group at the 5’ position. This is achieved by reacting the 3’-Azido-2’,3’-dideoxyadenosine with a phosphitylating agent such as diisopropylaminochlorophosphine.
Industrial Production Methods:
Industrial production of 3’-Azido-2’,3’-dideoxyadenosine-5’-phosphite follows similar synthetic routes but is optimized for large-scale production. This includes the use of automated synthesizers, high-throughput purification techniques, and stringent quality control measures to ensure the purity and consistency of the final product.
化学反応の分析
Types of Reactions:
Oxidation: The azido group in 3’-Azido-2’,3’-dideoxyadenosine-5’-phosphite can undergo oxidation reactions, leading to the formation of nitrene intermediates.
Reduction: The azido group can also be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the azido group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation reactions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) is a typical reducing system.
Substitution: Nucleophiles such as thiols or amines can be used in substitution reactions.
Major Products:
Oxidation: Formation of nitrene intermediates.
Reduction: Conversion to 3’-amino-2’,3’-dideoxyadenosine-5’-phosphite.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry:
3’-Azido-2’,3’-dideoxyadenosine-5’-phosphite is used as a precursor in the synthesis of other nucleoside analogs. It is also employed in click chemistry for the labeling of biomolecules.
Biology:
In biological research, this compound is used to study the mechanisms of nucleoside analog incorporation into DNA and RNA. It is also used in the investigation of telomerase activity and telomere maintenance.
Medicine:
The compound has potential applications in antiviral therapies, particularly in the treatment of HIV and other viral infections. It acts as a chain terminator during viral DNA synthesis, thereby inhibiting viral replication.
Industry:
In the pharmaceutical industry, 3’-Azido-2’,3’-dideoxyadenosine-5’-phosphite is used in the development of antiviral drugs. It is also used in the production of diagnostic reagents and molecular probes.
作用機序
The primary mechanism of action of 3’-Azido-2’,3’-dideoxyadenosine-5’-phosphite involves its incorporation into viral DNA during replication. The azido group at the 3’ position prevents the addition of further nucleotides, leading to chain termination. This inhibits the replication of viral DNA and effectively halts the spread of the virus.
Molecular Targets and Pathways:
Telomerase Inhibition: The compound inhibits telomerase activity, leading to telomere shortening and potential anti-cancer effects.
DNA Polymerase Inhibition: It selectively inhibits viral DNA polymerases, making it a potent antiviral agent.
類似化合物との比較
- 3’-Azido-2’,3’-dideoxyguanosine-5’-phosphite
- 3’-Azido-2’,3’-dideoxycytidine-5’-phosphite
- 3’-Azido-2’,3’-dideoxyuridine-5’-phosphite
Uniqueness:
3’-Azido-2’,3’-dideoxyadenosine-5’-phosphite is unique due to its specific incorporation into DNA and RNA, leading to chain termination. Its selective inhibition of viral DNA polymerases and telomerase makes it a valuable tool in antiviral and anticancer research.
Comparison:
- 3’-Azido-2’,3’-dideoxyguanosine-5’-phosphite: Similar mechanism of action but differs in the nucleobase, which can affect its selectivity and potency.
- 3’-Azido-2’,3’-dideoxycytidine-5’-phosphite: Also acts as a chain terminator but has different pharmacokinetic properties.
- 3’-Azido-2’,3’-dideoxyuridine-5’-phosphite: Used in similar applications but may have different efficacy and toxicity profiles.
特性
CAS番号 |
124930-60-5 |
|---|---|
分子式 |
C10H12N8O4P+ |
分子量 |
339.23 g/mol |
IUPAC名 |
[(2S,3S,5R)-5-(6-aminopurin-9-yl)-3-azidooxolan-2-yl]methoxy-hydroxy-oxophosphanium |
InChI |
InChI=1S/C10H11N8O4P/c11-9-8-10(14-3-13-9)18(4-15-8)7-1-5(16-17-12)6(22-7)2-21-23(19)20/h3-7H,1-2H2,(H2-,11,13,14,19,20)/p+1/t5-,6+,7+/m0/s1 |
InChIキー |
DUZQZOZHWRVJDD-RRKCRQDMSA-O |
異性体SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)N)CO[P+](=O)O)N=[N+]=[N-] |
正規SMILES |
C1C(C(OC1N2C=NC3=C(N=CN=C32)N)CO[P+](=O)O)N=[N+]=[N-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















